1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Catalog No.
S749798
CAS No.
3030-06-6
M.F
C12H9BrClNO3
M. Wt
330.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

CAS Number

3030-06-6

Product Name

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

IUPAC Name

(1-acetyl-5-bromo-4-chloroindol-3-yl) acetate

Molecular Formula

C12H9BrClNO3

Molecular Weight

330.56 g/mol

InChI

InChI=1S/C12H9BrClNO3/c1-6(16)15-5-10(18-7(2)17)11-9(15)4-3-8(13)12(11)14/h3-5H,1-2H3

InChI Key

DSHQTSIXXYZXGR-UHFFFAOYSA-N

SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)OC(=O)C

Synonyms

1-[3-(Acetyloxy)-5-bromo-4-chloro-1H-indol-1-yl]ethanone; 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl Acetate;

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)OC(=O)C

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate is a synthetic organic compound belonging to the indole class of compounds. Its molecular formula is C12H9BrClNO3, and it has a molecular weight of 330.56 g/mol. The compound features a complex structure characterized by an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine and chlorine substituents at specific positions on the indole ring contributes to its unique chemical properties and potential biological activities .

Esterase Substrate:

One primary application of 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate (also known as 5-bromo-4-chloroindoxyl acetate) lies in its use as a substrate for esterase enzymes. Esterases are a class of enzymes that catalyze the hydrolysis of ester bonds, breaking them down into their constituent alcohol and carboxylic acid components. 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate serves as a specific substrate for certain esterases, allowing researchers to study their activity and function. [Source: GlpBio - 1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, ]

Typical of indole derivatives, including:

  • Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles in substitution reactions.
  • Acetylation Reactions: The acetyl group can participate in further acylation reactions, enhancing the compound's reactivity.
  • Reduction Reactions: The nitro or carbonyl groups may be reduced under specific conditions to yield amines or alcohols, respectively.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize related compounds .

Synthesis of 1-acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate typically involves several steps:

  • Bromination and Chlorination: Starting from an indole precursor, bromination and chlorination can be performed using appropriate reagents (e.g., N-bromosuccinimide for bromination).
  • Acetylation: The resulting bromo-chloro-indole can then be acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

This multi-step synthesis allows for the incorporation of different substituents at specific positions on the indole ring, tailoring the compound's properties for desired applications .

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Chemical Research: It can be used as a reagent in organic synthesis for developing new compounds with similar structures.
  • Material Science: Its unique properties may find applications in developing advanced materials with specific functionalities .

Interaction studies involving 1-acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate are essential for understanding its mechanism of action. These studies may include:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.

Such studies are crucial for determining the therapeutic potential and safety profile of the compound in clinical settings .

Several compounds share structural similarities with 1-acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
5-BromoindoleBromine substitution on indoleKnown for its role in organic synthesis
4-ChloroindoleChlorine substitution on indoleExhibits antimicrobial properties
1-AcetylindoleAcetyl group on indoleUsed as a precursor in drug synthesis
5-NitroindoleNitro group on indoleInvestigated for anticancer activity

These compounds highlight the diversity within the indole family while emphasizing the unique combination of bromine and chlorine substituents present in 1-acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate, which may confer distinct biological activities not seen in others .

XLogP3

3

Other CAS

3030-06-6

Wikipedia

1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate

Dates

Modify: 2023-09-14

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